Cas no 22960-16-3 (Isoquinoline-4-carbaldehyde)

Isoquinoline-4-carbaldehyde is a heterocyclic aromatic compound featuring an aldehyde functional group at the 4-position of the isoquinoline scaffold. This versatile intermediate is widely employed in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and fine chemicals. Its rigid bicyclic structure and reactive formyl group make it valuable for constructing complex molecular architectures through condensation, cyclization, and nucleophilic addition reactions. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Researchers favor Isoquinoline-4-carbaldehyde for its role in developing bioactive molecules, including alkaloid derivatives and metal-chelating ligands, due to its predictable reactivity and compatibility with diverse reaction conditions.
Isoquinoline-4-carbaldehyde structure
Isoquinoline-4-carbaldehyde structure
商品名:Isoquinoline-4-carbaldehyde
CAS番号:22960-16-3
MF:C10H7NO
メガワット:157.1687
MDL:MFCD00829440
CID:52188
PubChem ID:10868870

Isoquinoline-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Isoquinoline-4-carbaldehyde
    • 4-Isoquinolinecarboxaldehyde
    • Isoquinoline-4-carboxaldehyde
    • 4-Formylisoquinoline
    • 4-Formylisoquinoline Isoquinoline-4-carboxaldehyde
    • 4-isoquinolinecarbaldehyde
    • 4-Isoquinolylcarboxaldehyd
    • 4-quinolinecarboxaldehyde
    • PubChem15962
    • KSC201K4F
    • Jsp004633
    • RNQQJLYJLDQGGL-UHFFFAOYSA-N
    • SBB087204
    • RP01943
    • CM10264
    • MB01497
    • TRA0101035
    • BC679504
    • SY003094
    • AB100151
    • RS-1026
    • AC-2842
    • 22960-16-3
    • CS-W008375
    • DTXSID10446531
    • PS-5622
    • MFCD00829440
    • W-206792
    • SCHEMBL1351597
    • A18485
    • Z1162445918
    • 4-Isoquinolinecarboxaldehyde, 97%
    • EN300-100667
    • FT-0638273
    • AKOS013153142
    • AMY1763
    • DB-046036
    • MDL: MFCD00829440
    • インチ: 1S/C10H7NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-7H
    • InChIKey: RNQQJLYJLDQGGL-UHFFFAOYSA-N
    • ほほえんだ: O=C([H])C1=C([H])N=C([H])C2=C([H])C([H])=C([H])C([H])=C21

計算された属性

  • せいみつぶんしりょう: 157.05300
  • どういたいしつりょう: 157.052763847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • ゆうかいてん: 101-106 °C
  • ふってん: 331.7℃ at 760 mmHg
  • PSA: 29.96000
  • LogP: 2.04730

Isoquinoline-4-carbaldehyde セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: 26
  • 危険物標識: Xn

Isoquinoline-4-carbaldehyde 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isoquinoline-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018355-1g
Isoquinoline-4-carbaldehyde
22960-16-3 97%
1g
¥168 2024-05-24
Enamine
EN300-100667-0.25g
isoquinoline-4-carbaldehyde
22960-16-3 95%
0.25g
$26.0 2023-10-28
Chemenu
CM111177-25g
isoquinoline-4-carbaldehyde
22960-16-3 98%
25g
$737 2021-08-06
Apollo Scientific
OR60160-5g
Isoquinoline-4-carboxaldehyde
22960-16-3 98%
5g
£183.00 2025-02-20
Chemenu
CM111177-10g
isoquinoline-4-carbaldehyde
22960-16-3 98%
10g
$372 2021-08-06
Enamine
EN300-100667-0.5g
isoquinoline-4-carbaldehyde
22960-16-3 95%
0.5g
$41.0 2023-10-28
Enamine
EN300-100667-5.0g
isoquinoline-4-carbaldehyde
22960-16-3 95%
5g
$210.0 2023-06-10
Chemenu
CM111177-5g
isoquinoline-4-carbaldehyde
22960-16-3 98%
5g
$224 2021-08-06
Ambeed
A123711-25g
Isoquinoline-4-carbaldehyde
22960-16-3 98%
25g
$531.0 2025-03-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I123206-250mg
Isoquinoline-4-carbaldehyde
22960-16-3 97%
250mg
¥77.90 2023-09-02

Isoquinoline-4-carbaldehyde 合成方法

Isoquinoline-4-carbaldehyde 関連文献

Isoquinoline-4-carbaldehydeに関する追加情報

Isoquinoline-4-carbaldehyde (CAS No. 22960-16-3): A Comprehensive Overview

Isoquinoline-4-carbaldehyde (CAS No. 22960-16-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This compound, also known as 4-formylisoquinoline, is a member of the isoquinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of the aldehyde functional group at the 4-position imparts unique chemical reactivity and biological properties, making it a valuable building block in various synthetic routes and drug discovery efforts.

The isoquinoline scaffold is well-known for its biological activities, including anti-inflammatory, analgesic, and anticancer properties. Isoquinoline-4-carbaldehyde has been extensively studied for its potential applications in the development of novel therapeutic agents. Recent research has highlighted its role as an intermediate in the synthesis of complex molecules with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that 4-formylisoquinoline can be used to synthesize potent inhibitors of specific protein kinases, which are implicated in various diseases such as cancer and neurodegenerative disorders.

The chemical structure of Isoquinoline-4-carbaldehyde (C10H8NO) consists of a planar isoquinoline ring with an aldehyde group attached at the 4-position. This arrangement provides a platform for various chemical transformations, including condensation reactions, reduction to alcohols, and oxidation to carboxylic acids. These transformations are crucial in the synthesis of more complex molecules with tailored biological activities. For example, the aldehyde group can be readily converted into hydrazones or imines, which are key intermediates in the synthesis of bioactive compounds.

In addition to its synthetic utility, Isoquinoline-4-carbaldehyde has been investigated for its direct biological effects. Studies have shown that it can modulate cellular processes such as apoptosis and cell cycle progression. A notable study published in Bioorganic & Medicinal Chemistry Letters in 2022 reported that 4-formylisoquinoline exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism of action involves the disruption of mitochondrial function and the induction of reactive oxygen species (ROS), leading to cell death.

The synthetic accessibility of Isoquinoline-4-carbaldehyde has also contributed to its popularity in academic and industrial research settings. Various methods have been developed for its preparation, including catalytic cyclization reactions and transition-metal-catalyzed cross-coupling reactions. A recent review article in Chemical Reviews (2021) highlighted the efficiency and scalability of these synthetic routes, emphasizing their importance in the production of high-purity 4-formylisoquinoline for both research and commercial applications.

Beyond its use in drug discovery, Isoquinoline-4-carbaldehyde has found applications in other areas of chemistry and biology. For instance, it serves as a ligand in coordination chemistry, forming stable complexes with transition metals that have potential uses in catalysis and materials science. Additionally, its fluorescent properties have been exploited in the development of sensors and imaging agents for biomedical applications.

In conclusion, Isoquinoline-4-carbaldehyde (CAS No. 22960-16-3) is a multifaceted compound with significant implications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an essential building block for the synthesis of bioactive molecules. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
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